1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide is an organic compound that features a chlorophenyl group, a dimethylfuran moiety, and a methanesulfonamide linkage
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chlorophenylamine and 2,5-dimethylfuran.
Reaction Steps:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide undergoes various chemical reactions:
Oxidation: The furan ring can be oxidized to form corresponding furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include furanones, amines, and substituted chlorophenyl derivatives.
Scientific Research Applications
1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide can be compared with similar compounds such as:
1-(2-chlorophenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea: This compound has a urea linkage instead of a methanesulfonamide group.
[(2-chlorophenyl)methyl][1-(2,5-dimethylfuran-3-yl)ethyl]amine: This compound features an amine group instead of a methanesulfonamide linkage.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Biological Activity
1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide (CAS No. 1351632-61-5) is a synthetic compound characterized by its unique structural features, including a sulfonamide group, a chlorophenyl moiety, and a dimethylfuran substituent. This compound's potential biological activities are of interest in medicinal chemistry and pharmacology due to the presence of functional groups that may interact with biological targets.
The molecular formula of the compound is C14H16ClNO3S, with a molecular weight of approximately 313.8 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit antimicrobial properties. For instance, sulfonamides are widely recognized for their antibacterial effects against various pathogens. Although direct studies on this specific compound are lacking, it is plausible that it may exhibit similar activity due to its sulfonamide functionality.
Cytotoxicity and Selectivity
A study focusing on related compounds has demonstrated that modifications in chemical structure can significantly affect cytotoxicity and selectivity indexes against various cell lines. For example, derivatives of chlorophenyl compounds have shown varying degrees of cytotoxicity (IC50 values) and selectivity against human adenovirus (HAdV) infections in vitro . While specific IC50 values for this compound are not available, understanding its structural analogs provides insight into its potential biological behavior.
Structure-Activity Relationship (SAR)
In medicinal chemistry, the relationship between chemical structure and biological activity is crucial. A comparative analysis of related compounds reveals that modifications in the furan or phenyl groups can lead to enhanced biological activity. For instance:
Compound | Activity | IC50 (μM) | Selectivity Index |
---|---|---|---|
Compound A | Antiviral | 0.27 | >100 |
Compound B | Antibacterial | 12.5 | 50 |
This compound | Unknown | N/A | N/A |
This table illustrates how structural variations influence biological efficacy and safety profiles.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-10-7-13(11(2)19-10)8-16-20(17,18)9-12-5-3-4-6-14(12)15/h3-7,16H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPWRFOYFCNBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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